molecular formula C17H17BrO4 B4890283 4-[3-(4-bromophenoxy)propoxy]-3-methoxybenzaldehyde

4-[3-(4-bromophenoxy)propoxy]-3-methoxybenzaldehyde

Cat. No.: B4890283
M. Wt: 365.2 g/mol
InChI Key: GHJGGIHWNLOKCS-UHFFFAOYSA-N
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Description

4-[3-(4-bromophenoxy)propoxy]-3-methoxybenzaldehyde is an organic compound with the molecular formula C17H17BrO4 It is characterized by the presence of a bromophenoxy group, a propoxy linkage, and a methoxybenzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-bromophenoxy)propoxy]-3-methoxybenzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromophenol, 3-methoxybenzaldehyde, and 1,3-dibromopropane.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-bromophenoxy)propoxy]-3-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: 4-[3-(4-bromophenoxy)propoxy]-3-methoxybenzoic acid.

    Reduction: 4-[3-(4-bromophenoxy)propoxy]-3-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[3-(4-bromophenoxy)propoxy]-3-methoxybenzaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition and receptor binding due to its structural features.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[3-(4-bromophenoxy)propoxy]-3-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromophenoxy and methoxybenzaldehyde groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(4-bromophenoxy)benzaldehyde: Lacks the propoxy linkage, which may affect its reactivity and binding properties.

    3-methoxy-4-(4-bromophenoxy)benzaldehyde: Similar structure but different substitution pattern, leading to variations in chemical behavior.

    4-(3-bromopropoxy)-3-methoxybenzaldehyde: Similar but with a different position of the bromine atom, affecting its reactivity.

Uniqueness

4-[3-(4-bromophenoxy)propoxy]-3-methoxybenzaldehyde is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

4-[3-(4-bromophenoxy)propoxy]-3-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrO4/c1-20-17-11-13(12-19)3-8-16(17)22-10-2-9-21-15-6-4-14(18)5-7-15/h3-8,11-12H,2,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHJGGIHWNLOKCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCCCOC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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